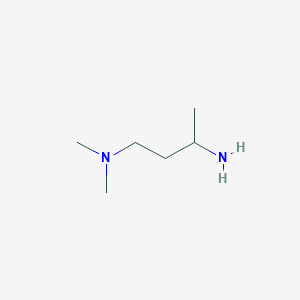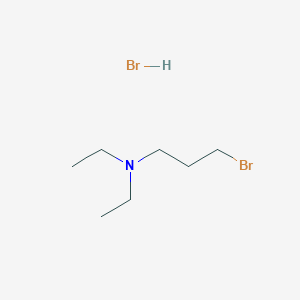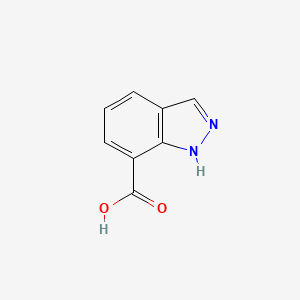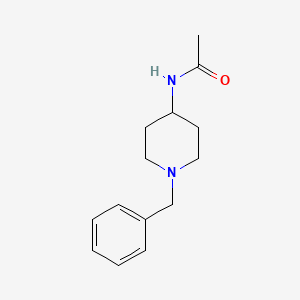![molecular formula C14H12O2 B1339864 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid CAS No. 69240-50-2](/img/structure/B1339864.png)
3-Methyl-[1,1'-biphenyl]-4-carboxylic acid
Übersicht
Beschreibung
3-Methyl-[1,1'-biphenyl]-4-carboxylic acid is a derivative of biphenyl-4-carboxylic acid, which is a compound consisting of a biphenyl moiety with a carboxylic acid functional group attached to the 4-position of one of the phenyl rings. The addition of a methyl group at the 3-position may influence the physical, chemical, and biological properties of the molecule.
Synthesis Analysis
The synthesis of biphenyl-4-carboxylic acid derivatives can be achieved through various methods. For instance, the synthesis of some substituted biphenyl-4-carboxylic acids, including the parent compound, is described in one study . Although the specific synthesis of 3-methyl-[1,1'-biphenyl]-4-carboxylic acid is not detailed in the provided papers, similar synthetic routes could be adapted by incorporating a methyl group at the appropriate step in the synthesis.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the biphenyl core, which consists of two benzene rings connected by a single bond allowing for rotational freedom. This rotation can be influenced by substituents on the rings, potentially leading to different conformations and steric interactions. The presence of a carboxylic acid group contributes to the molecule's ability to form hydrogen bonds and participate in various chemical reactions .
Chemical Reactions Analysis
Biphenyl-4-carboxylic acid and its derivatives can undergo a range of chemical reactions, particularly those typical of carboxylic acids. These include the formation of esters, amides, and anhydrides. For example, biphenyl-4-carboxylic acid can be converted into its corresponding acid chloride and then reacted with amines to form substituted amides . The methyl group on the 3-position of 3-methyl-[1,1'-biphenyl]-4-carboxylic acid could influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyl-[1,1'-biphenyl]-4-carboxylic acid would be influenced by its molecular structure. The carboxylic acid group is associated with acidic properties and the ability to form dimers through hydrogen bonding. The biphenyl core contributes to the molecule's rigidity and planarity, which can affect its crystalline properties and interactions with other molecules. The methyl substituent may slightly increase the hydrophobic character of the compound compared to its unsubstituted counterpart .
Wissenschaftliche Forschungsanwendungen
Derivative Synthesis and Characterization
- A study discovered a new biphenyl derivative, isolated from a marine fungus, highlighting the potential of 3-Methyl-[1,1'-biphenyl]-4-carboxylic acid in deriving new compounds with distinct properties (Li, Ding, She, & Lin, 2008).
Organic Ligand Applications
- Research on 4′-(2H-tetrazol-5-yl)-[1,1′-biphenyl]-4-carboxylic acid indicates its utility as an organic ligand in the preparation of metal-organic frameworks, showing the broader applications of similar biphenyl derivatives in material science (Ardeleanu et al., 2018).
Fluorescent Sensor Development
- A study successfully synthesized a selective nitration of a biphenyl derivative for a fluorescent chloride sensor, demonstrating the chemical's potential in sensor technology (Das, Mohar, & Bag, 2021).
Antibacterial and Antifungal Screening
- The derivative, 2-substituted-1-[(biphenyl-4-yl)methyl]-1H-benzimidazole-7-carboxylic acids, was assessed for angiotensin II receptor antagonistic activity, revealing its potential in medicinal chemistry (Kubo et al., 1993).
Metalation and Crystal Structure Analysis
- Research on tri- and diorganotin(IV) complexes with biphenyl derivatives, including their antibacterial and antifungal properties, showcases another avenue for the compound's application (Ahmad et al., 2002).
Supramolecular Networks and Hydrogen Bond Studies
- A study on the scalability of supramolecular networks using tricarboxylic acid monolayers demonstrates the chemical's potential in nanotechnology and materials science (Dienstmaier et al., 2010).
Eigenschaften
IUPAC Name |
2-methyl-4-phenylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10-9-12(7-8-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHIDRFUQUEUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555729 | |
| Record name | 3-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-[1,1'-biphenyl]-4-carboxylic acid | |
CAS RN |
69240-50-2 | |
| Record name | 3-Methyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20555729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



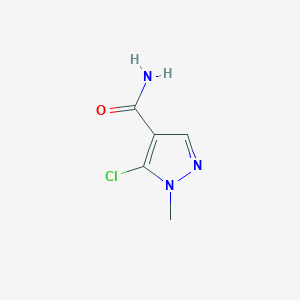
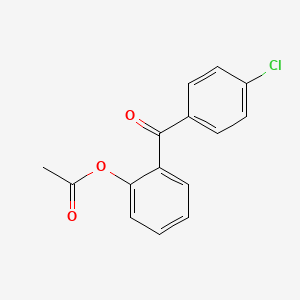
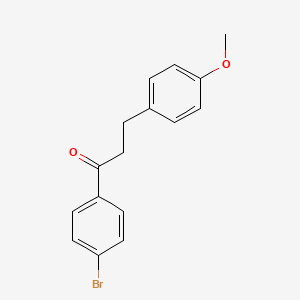
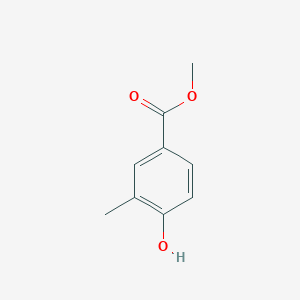


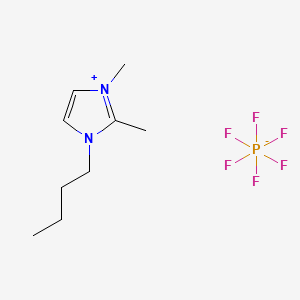

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)
![5-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1339806.png)
